4-Isopropylphenylzinc bromide
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Overview
Description
4-Isopropylphenylzinc bromide is an organozinc compound with the molecular formula C₉H₁₁BrZn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isopropylphenylzinc bromide can be synthesized through the reaction of 4-isopropylbromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-Isopropylbromobenzene+Zinc→4-Isopropylphenylzinc bromide
The reaction is usually initiated by the addition of a catalytic amount of iodine or a similar activator to facilitate the formation of the organozinc compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors equipped with efficient stirring and temperature control systems. The process is optimized to ensure high yield and purity of the product. The use of high-purity reagents and solvents is crucial to minimize impurities and side reactions .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropylphenylzinc bromide undergoes various types of reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: It can participate in reduction reactions to form hydrocarbons.
Substitution: It is commonly used in nucleophilic substitution reactions to introduce the 4-isopropylphenyl group into other molecules.
Common Reagents and Conditions:
Oxidation: Reagents like oxygen or peroxides under controlled conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 4-Isopropylbenzaldehyde or 4-isopropylbenzoic acid.
Reduction: 4-Isopropyltoluene.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-Isopropylphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-isopropylphenylzinc bromide involves the formation of a reactive organozinc intermediate that can undergo various transformations. The compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
- Phenylzinc bromide
- 4-Methylphenylzinc bromide
- 4-Tert-butylphenylzinc bromide
Comparison: 4-Isopropylphenylzinc bromide is unique due to the presence of the isopropyl group, which imparts steric and electronic effects that influence its reactivity. Compared to phenylzinc bromide, it is more sterically hindered, which can affect the selectivity and outcome of reactions. The isopropyl group also provides additional hydrophobic interactions, which can be advantageous in certain applications .
Properties
IUPAC Name |
bromozinc(1+);propan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Zn/c1-8(2)9-6-4-3-5-7-9;;/h4-8H,1-2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOCZQPCMPZPEM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=[C-]C=C1.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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